Norfentanyl

概要

説明

ノルフェンタニルは、非活性な合成オピオイド鎮痛剤前駆体です。 フェンタニルのアナログおよび代謝産物であり、フェンタニル化学構造からフェネチル部分を削除した特徴があります . ノルフェンタニルは、主にフェンタニルの代謝産物としての役割で知られていますが、フェンタニル自体の合成にも応用されています .

準備方法

合成経路と反応条件: ノルフェンタニルは通常、フェンタニルのN-脱アルキル化によって合成されます。 このプロセスでは、フェンタニルからフェネチル基が除去され、ノルフェンタニルが生成されます . このプロセスの反応条件には、脱アルキル化を促進するために、特定の試薬と触媒を使用することがよく含まれます。

工業的生産方法: 工業環境では、ノルフェンタニルの製造には、化合物の定量と精製に液体クロマトグラフィー質量分析法(LC-MS)が使用されます . この方法は、さまざまな用途で後の使用に不可欠な、ノルフェンタニルの高純度と品質を保証します。

化学反応の分析

反応の種類: ノルフェンタニルは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。これらの反応は、ノルフェンタニルを他の化合物に変換したり、生物学的サンプルで検出したりするために不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、ノルフェンタニルを酸化できます。

還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、ノルフェンタニルを還元します。

置換: さまざまな求核剤を置換反応で使用して、ノルフェンタニル構造を改変できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ノルフェンタニルの酸化はノルフェンタニルオキシドの生成につながる可能性があり、還元はノルフェンタニルアルコール誘導体の生成につながる可能性があります。

4. 科学研究への応用

ノルフェンタニルは、化学、生物学、医学、産業などの分野で、科学研究にいくつかの応用があります。

化学: 化学では、ノルフェンタニルはフェンタニルとそのアナログの合成のための前駆体として使用されます。 これは、新しい合成オピオイドの開発のための貴重な化合物になります .

生物学: 生物学的調査では、ノルフェンタニルは代謝経路とそのフェンタニルの代謝産物としての役割について研究されています。 この研究は、フェンタニルの薬物動態と薬力学を理解するのに役立ちます .

医学: ノルフェンタニルは、法科学毒物学で使用され、生物学的サンプルにおけるフェンタニルの使用を検出します。 尿や血液サンプル中の存在は、体内のフェンタニルの代謝を示しています .

産業: 製薬業界では、ノルフェンタニルはフェンタニルとそのアナログの製造に使用されます。 これは、疼痛管理薬や麻酔薬の製造に不可欠です .

科学的研究の応用

Norfentanyl has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of fentanyl and its analogs. This makes it a valuable compound for the development of new synthetic opioids .

Biology: In biological research, this compound is studied for its metabolic pathways and its role as a metabolite of fentanyl. This research helps in understanding the pharmacokinetics and pharmacodynamics of fentanyl .

Medicine: this compound is used in forensic toxicology to detect fentanyl use in biological samples. Its presence in urine or blood samples indicates the metabolism of fentanyl in the body .

Industry: In the pharmaceutical industry, this compound is used in the production of fentanyl and its analogs. This is crucial for the manufacture of pain management medications and anesthetics .

作用機序

ノルフェンタニル自体は非活性化合物ですが、フェンタニルの代謝産物として重要な役割を果たします。 フェンタニルは、中枢神経系のオピオイド受容体に結合することで効果を発揮し、痛み閾値を高め、痛み受容を変え、上昇する痛み経路を阻害します . ノルフェンタニルは、肝臓でのフェンタニルのN-脱アルキル化によって形成され、その後体から排泄されます .

6. 類似化合物の比較

ノルフェンタニルは、フェンタニルの多くのアナログの1つです。類似の化合物には次のようなものがあります。

- 3-メチルブチルフェンタニル

- 4-フルオロブチルフェンタニル

- 4-フルオロフェンタニル

- α-メチルフェンタニル

- アセチルフェンタニル

- ベンジルフェンタニル

- フラニルフェンタニル

- ホモフェンタニル

独自性: ノルフェンタニルは、フェンタニルの非活性代謝産物である点でユニークであり、他の多くのフェンタニルアナログは、さまざまな程度の効力と有効性を備えた活性化合物です。 これは、ノルフェンタニルがフェンタニルの使用を検出するために法科学毒物学で特に役立つ理由です。なぜなら、ノルフェンタニルはフェンタニル自体よりも体内に長く残るからです .

類似化合物との比較

Norfentanyl is one of many fentanyl analogs. Some similar compounds include:

- 3-Methylbutyrfentanyl

- 4-Fluorobutyrfentanyl

- 4-Fluorofentanyl

- α-Methylfentanyl

- Acetylfentanyl

- Benzylfentanyl

- Furanylfentanyl

- Homofentanyl

Uniqueness: this compound is unique in that it is an inactive metabolite of fentanyl, whereas many other fentanyl analogs are active compounds with varying degrees of potency and efficacy. This makes this compound particularly useful in forensic toxicology for detecting fentanyl use, as it remains in the body longer than fentanyl itself .

特性

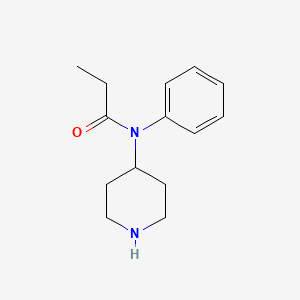

IUPAC Name |

N-phenyl-N-piperidin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-14(17)16(12-6-4-3-5-7-12)13-8-10-15-11-9-13/h3-7,13,15H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCBDBWCQQBSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCNCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057657 | |

| Record name | Norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-66-1 | |

| Record name | 4-(N-Propionylaniline)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1609-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-N-piperidin-4-ylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK6D8JV6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of fentanyl in humans?

A1: Fentanyl is primarily metabolized by the cytochrome P450 enzyme, specifically CYP3A4, to norfentanyl. [, ] This process occurs predominantly in the liver, but human duodenal microsomes also exhibit significant metabolic activity. []

Q2: How do plasma concentrations of fentanyl and this compound differ based on CYP3A5 genotype?

A2: In postoperative patients receiving intravenous fentanyl, individuals homozygous for the CYP3A53 allele exhibited significantly higher plasma concentrations of fentanyl normalized for infusion rate compared to carriers of the 1 allele. Conversely, the plasma concentration ratio of this compound to fentanyl was significantly lower in the 3/3 group. []

Q3: How is this compound typically excreted from the body?

A3: this compound, alongside fentanyl, is primarily excreted through urine. [, , ] Studies have shown that the renal clearance ratios of both fentanyl and this compound to creatinine were significantly higher than their respective free fractions in plasma, suggesting a role for renal tubular secretion in their elimination. []

Q4: Can pregnancy affect this compound clearance?

A4: Yes, pregnancy can delay this compound clearance, as demonstrated in a case study involving a pregnant woman with opioid use disorder. [, ]

Q5: Is saliva a reliable matrix for detecting this compound?

A5: Saliva testing does not appear to be a reliable method for detecting fentanyl or its metabolites, including this compound. One study found that neither fentanyl nor its metabolites were consistently detectable in saliva samples, even when urine tests were positive. []

Q6: What analytical techniques are commonly employed to detect and quantify fentanyl and this compound in biological samples?

A6: Various analytical techniques have been utilized for the detection and quantification of fentanyl and this compound in biological samples. These include:

Q7: Can cerumen be used as an alternative matrix for detecting fentanyl and this compound in postmortem investigations?

A7: Yes, cerumen has shown potential as an alternative matrix for the detection of fentanyl and this compound in postmortem investigations. A study successfully detected and quantified both substances in cerumen samples, suggesting its utility in forensic toxicology. []

Q8: Can fentanyl and this compound be detected in skeletal tissue postmortem?

A8: Yes, fentanyl, this compound, and other opioids can be detected in postmortem skeletal tissue and bone marrow. A validated LC-MS/MS method successfully quantified these substances in bone samples, providing valuable data for forensic investigations. []

Q9: Does this compound contribute to fentanyl's toxicity?

A10: Although this compound is less potent than fentanyl, its contribution to overall toxicity cannot be entirely disregarded, especially in prolonged use or overdose situations. The accumulation of this compound due to delayed clearance, as observed in pregnancy, could potentially exacerbate fentanyl's adverse effects. []

Q10: Can oral fluid be a viable alternative matrix for assessing neonatal drug exposure to fentanyl?

A12: Oral fluid shows promise as a less invasive alternative matrix for assessing neonatal drug exposure to fentanyl. A case study demonstrated the feasibility of using a sterile swab to collect oral fluid samples from infants administered fentanyl, with subsequent detection and quantification of fentanyl and this compound using UPLC-MS/MS. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。